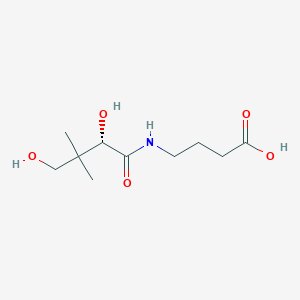

Dexpanthenol impurity J

説明

Conceptual Framework of Chemical Impurities in Pharmaceutical Substances

According to the ICH, an impurity is defined as any component of a drug substance that is not the chemical entity defined as the API. conicet.gov.ar These substances can be present without providing any therapeutic benefit and may arise from numerous sources during synthesis, purification, and storage. conicet.gov.arcontractpharma.com Even in trace amounts, impurities can impact the stability and safety of a pharmaceutical product, making their identification and control a mandatory part of the drug development process. contractpharma.com

Categorization of Pharmaceutical Impurities

Impurities are generally classified based on their origin and chemical structure. bfarm.deslideshare.net The primary categories include organic impurities, inorganic impurities, and residual solvents. uspnf.com Organic impurities are often the most complex and can be further subdivided.

Process-related impurities are substances that are introduced or created during the manufacturing of an API. synthinkchemicals.com They can originate from a variety of sources within the synthesis and purification stages. contractpharma.com This category includes:

Starting Materials and Intermediates: Unreacted raw materials or intermediate compounds that may persist in the final product. uspnf.comyoutube.com

By-products: Unwanted molecules formed from side reactions that occur concurrently with the main synthesis reaction. uspnf.comyoutube.com

Reagents, Ligands, and Catalysts: Chemicals used to facilitate reactions that are not entirely removed during purification. bfarm.de

Degradation products are impurities that result from the chemical breakdown of the API or formulation components over time. synthinkchemicals.comsynthinkchemicals.com Their formation is often influenced by external factors such as light, temperature, humidity, pH, or reaction with oxygen. synthinkchemicals.comnih.govresearchgate.net Studying these degradation pathways is essential for determining a drug's shelf-life and appropriate storage conditions. ajpsonline.com

Pharmaceutical formulations contain excipients, which are non-active substances added to aid in manufacturing or stability. nih.govirjmets.com These excipients are not always perfectly pure and can contain their own impurities, such as reducing sugars, aldehydes, or peroxides. nih.govresearchgate.netresearchgate.net These reactive components can subsequently degrade the API or affect the final product's quality. nih.gov The complexity of excipients means that what might be considered an impurity in an API could be a normal "concomitant component" in an excipient. pharmtech.comusp.org

Interaction products are formed from the chemical reaction between the drug substance and an excipient or with the container closure system. conicet.gov.archineway.com.cnijnrd.org These interactions can be complex and may not be immediately apparent, sometimes manifesting only during long-term stability studies. nih.govchineway.com.cnijnrd.org Understanding the potential for these reactions is a key part of formulation development. europa.eugsconlinepress.com

Excipient-Derived Impurities

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the analytical process of identifying, characterizing, and quantifying the impurities present in a pharmaceutical product. synthinkchemicals.com This process is of fundamental importance for several reasons:

Quality and Safety: It ensures the final product meets stringent quality standards and is safe for patient use by controlling potentially toxic or reactive substances. globalpharmatek.combiomedres.us

Stability Assessment: Identifying degradation products helps in understanding the stability of the drug, which informs the determination of shelf-life and storage conditions. globalpharmatek.com

Process Optimization: It provides critical data for refining and controlling the manufacturing process to minimize the formation of process-related impurities. globalpharmatek.com

Regulatory Compliance: Regulatory agencies worldwide mandate thorough impurity profiling as part of the drug approval process. nih.govbiomedres.us

Detailed Research Findings on Dexpanthenol (B1670349) Impurity J

Dexpanthenol impurity J is a known organic impurity related to the active pharmaceutical ingredient Dexpanthenol. axios-research.comglppharmastandards.com Its characterization is essential for the quality control of Dexpanthenol-containing products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify Dexpanthenol and its related substances, including Impurity J, in various formulations. jparonline.comoup.comnih.gov

Chemically, Dexpanthenol impurity J is classified as an organic acid derivative, specifically a gamma-amino acid. naturalproducts.net The table below summarizes its key chemical identifiers and properties based on available research data.

Interactive Data Table: Chemical Properties of Dexpanthenol Impurity J

| Property | Value | Source |

| IUPAC Name | 4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | naturalproducts.netnih.gov |

| CAS Number | 49831-65-4 | naturalproducts.netnih.gov |

| Molecular Formula | C₁₀H₁₉NO₅ | naturalproducts.netnih.gov |

| Molecular Weight | 233.26 g/mol | nih.gov |

| Synonyms | (S)-4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid | naturalproducts.netnih.gov |

| Topological Polar Surface Area | 107 Ų | nih.gov |

| Rotatable Bond Count | 7 | naturalproducts.net |

The structural difference between the parent compound, Dexpanthenol, and Impurity J lies in the terminal functional group. This difference is highlighted in the comparative table below.

Interactive Data Table: Comparison of Dexpanthenol and Dexpanthenol Impurity J

| Property | Dexpanthenol | Dexpanthenol Impurity J |

| Molecular Formula | C₉H₁₉NO₄ | C₁₀H₁₉NO₅ |

| Molecular Weight | 205.25 g/mol | 233.26 g/mol |

| IUPAC Name | (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | 4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid |

| CAS Number | 81-13-0 | 49831-65-4 |

| (Source for Dexpanthenol data: chemsrc.comcymitquimica.comnih.goveuropa.eu) | ||

| (Source for Dexpanthenol Impurity J data: axios-research.comnaturalproducts.netnih.gov) |

Information regarding "Dexpanthenol impurity J" is not available in the public domain, preventing the creation of the requested article.

Extensive research has been conducted to gather information on a chemical compound referred to as “Dexpanthenol impurity J” for the purpose of generating a detailed scientific article. However, searches across a wide array of scientific and chemical databases have yielded no specific information for an impurity identified by this name.

The investigation did reveal general information about the degradation pathways of Dexpanthenol. Under various stress conditions, Dexpanthenol is known to degrade. For instance, hydrolysis, a common degradation pathway, results in the formation of pantoic acid and 3-aminopropanol. core.ac.ukuni-giessen.de Studies on the stability of Dexpanthenol have been performed under conditions including acid and base hydrolysis, oxidation, heat, and light exposure to understand its degradation profile. nih.govoup.comjparonline.comresearchgate.netoup.com

Despite the availability of general degradation data for Dexpanthenol, the specific term “Dexpanthenol impurity J” does not correspond to any publicly documented compound. It is possible that this is an internal or less common designation for a known or unknown degradation product. Without a clear identification of this specific impurity, it is not possible to provide scientifically accurate information regarding its formation pathways, degradation mechanisms, kinetic studies, or catalytic influences as requested.

Therefore, the requested article focusing solely on “Dexpanthenol impurity J” cannot be generated at this time due to the absence of specific and verifiable data on this particular compound. Further clarification on the chemical identity of "Dexpanthenol impurity J" would be necessary to proceed.

Structure

3D Structure

特性

IUPAC Name |

4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDHANTMHIRGW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Degradation Mechanisms of Dexpanthenol Impurity J

Catalytic Influences on Impurity J Generation

Role of Residual Solvents in Impurity Formation

Residual solvents are organic volatile chemicals used during the synthesis of drug substances that are not completely removed by practical manufacturing techniques. mdpi.com In the production of Dexpanthenol (B1670349), solvents are crucial for dissolving reactants and facilitating the reaction between D-pantolactone and 3-aminopropan-1-ol. While these solvents are largely removed, trace amounts may remain.

Although the commonly identified residual solvents in Dexpanthenol, such as methanol (B129727) and dichloromethane, are not direct precursors to the 4-aminobutanoic acid moiety of Impurity J, they can still influence impurity formation through several indirect mechanisms:

Promoting Side Reactions: The polarity and protic/aprotic nature of a solvent can alter the reactivity of functional groups. While the primary reaction is the formation of an amide bond, the solvent could potentially facilitate degradation of the Dexpanthenol molecule or its precursors. For instance, protic solvents like methanol, especially in the presence of acidic or basic traces, could promote the hydrolysis of D-pantolactone to D-pantoic acid.

Influencing Reaction Equilibria: The choice of solvent can shift the equilibrium of side reactions. If 4-aminobutanoic acid is present as a contaminant in the starting materials, the solvent environment could influence the kinetics of its reaction with D-pantolactone, competing with the desired reaction with 3-aminopropan-1-ol.

Degradation of Other Components: Solvents could potentially cause the degradation of other materials present in the reaction mixture, which might generate 4-aminobutanoic acid or a precursor. However, this pathway is highly speculative without specific knowledge of all raw material impurity profiles.

The primary challenge in forming Impurity J is the source of 4-aminobutanoic acid. It is not a typical starting material or known impurity in Dexpanthenol synthesis. One study noted that in prebiotic synthesis conditions, the reaction of pantoyl lactone shows no selectivity between beta-alanine, glycine, or gamma-amino butyric acid (GABA). While manufacturing conditions are not prebiotic, this demonstrates that the reaction is chemically feasible if the reactant is present. The source of 4-aminobutanoic acid would likely be as a contaminant in the non-compendial starting materials.

Table 1: Common Residual Solvents in Dexpanthenol Manufacturing and their ICH Limits

| Solvent Name | ICH Class | Concentration Limit (ppm) | Potential Role in Impurity Formation (General) |

|---|---|---|---|

| Methanol | Class 2 | 3000 | Protic solvent, can participate in or mediate acid/base-catalyzed reactions like hydrolysis. cir-safety.org |

| Dichloromethane | Class 2 | 600 | Aprotic solvent, generally less reactive but can influence reaction pathways. cir-safety.org |

Impact of Trace Metal Contaminants

Trace metal contaminants can be introduced into a manufacturing process from raw materials, catalysts, or equipment. These metals, even at parts-per-million (ppm) levels, can act as potent catalysts for a variety of chemical reactions, including the formation of impurities. researchgate.net

The formation of the amide bond in Impurity J from D-pantoic acid (or its lactone) and 4-aminobutanoic acid is a condensation reaction. While this can occur thermally, it is often catalyzed. Lewis acidic metal ions are well-known catalysts for both the formation and hydrolysis of amide bonds. acs.org

Potential mechanisms by which trace metals could facilitate the formation of Dexpanthenol Impurity J include:

Catalysis of Amide Bond Formation: Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen of the D-pantolactone (or the carboxylic acid group of pantoic acid). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of 4-aminobutanoic acid. researchgate.net This catalytic cycle would lower the activation energy for the unwanted side reaction, potentially allowing it to compete with the main reaction, especially at elevated temperatures.

Catalysis of Degradation Pathways: Certain metal ions can catalyze the degradation of starting materials or the final Dexpanthenol product, leading to precursors for other impurities. For example, metal-catalyzed oxidation could potentially generate reactive species in the mixture.

Formation of Metal Complexes: The reactants and products, which contain multiple hydroxyl and carbonyl groups, can form complexes with metal ions. The formation of such complexes can alter the reactivity and stability of the molecules involved. nih.gov

Studies have shown that various metal ions, including Cu(II), Zn(II), Mg(II), and Ca(II), can catalyze reactions involving amide and ester functionalities. nih.gov Control of trace metal impurities is a standard part of pharmaceutical good manufacturing practices (GMP) to ensure product purity and stability.

Table 2: Examples of Trace Metal Contaminants and General Pharmaceutical Limits

| Metal Contaminant | Typical Source | General ICH Q3D Oral PDE* (µg/day) | Potential Catalytic Role |

|---|---|---|---|

| Lead (Pb) | Raw materials, equipment | 5 | Lewis acid, can promote hydrolysis/condensation. acs.org |

| Copper (Cu) | Catalysts, equipment | 300 | Lewis acid, potent catalyst for oxidation and condensation reactions. nih.gov |

| Zinc (Zn) | Raw materials, equipment | 1500 | Lewis acid, known to catalyze hydrolysis and transesterification. acs.org |

| Iron (Fe) | Equipment | N/A (Low inherent toxicity) | Redox-active, can catalyze oxidation reactions. |

*PDE: Permitted Daily Exposure. Limits are for general guidance and can vary by specific drug product.

Advanced Analytical Methodologies for Detection and Quantification of Dexpanthenol Impurity J

Chromatographic Techniques for Impurity Separation and Analysis

Chromatography stands as the cornerstone for analyzing impurities in pharmaceutical products. Its high resolving power enables the separation of structurally similar compounds, such as dexpanthenol (B1670349) and its related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quality control of dexpanthenol, offering the necessary specificity and sensitivity to monitor its impurity profile. oup.comresearchgate.net Both isocratic and gradient elution modes are utilized, depending on the complexity of the sample matrix and the number of impurities being analyzed. oup.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of dexpanthenol and its impurities. oup.comresearchgate.netjparonline.comnih.govoup.com This approach is favored for its ability to separate moderately polar to nonpolar compounds effectively.

The choice of stationary phase is critical for achieving optimal separation. For dexpanthenol impurity analysis, octadecylsilane (B103800) (C18) columns are predominantly used. researchgate.netjparonline.comnih.govnih.gov These columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar stationary phase. This nonpolar nature allows for the retention and separation of compounds based on their hydrophobicity. The selection of a specific C18 column, such as a BDS Hypersil C18 or an Inertsil ODS-3V, can influence the separation efficiency. oup.comjparonline.com The typical dimensions for these columns are 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm, which provides a good balance between resolution and analysis time. researchgate.netjparonline.comnih.gov

The mobile phase in RP-HPLC is typically a mixture of water or an aqueous buffer and an organic solvent. The composition of the mobile phase is a key parameter that is optimized to achieve the desired separation. For the analysis of dexpanthenol and its impurities, various mobile phase compositions have been reported.

Commonly, a buffered aqueous solution is paired with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netjparonline.comnih.govcuni.cz The pH of the aqueous phase is often adjusted to control the ionization state of the analytes and improve peak shape. For instance, a phosphate (B84403) buffer with a pH of 2.5 or 3.2 is frequently employed. researchgate.netcuni.cz In some methods, an ammonium (B1175870) acetate (B1210297) buffer is used. oup.com

Gradient elution is often preferred over isocratic elution for separating a complex mixture of the active pharmaceutical ingredient (API) and its impurities. oup.comnih.gov A gradient program involves changing the proportion of the organic solvent in the mobile phase over time. This allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. For example, a gradient might start with a lower concentration of acetonitrile and gradually increase to elute more strongly retained components. oup.comjparonline.comnih.gov

Table 1: Examples of Mobile Phase Compositions for Dexpanthenol Impurity Analysis

| Mobile Phase A | Mobile Phase B | Elution Type | Reference |

| 0.01 M Ammonium acetate (containing 0.1% triethylamine) | Methanol | Gradient | oup.comoup.com |

| 5.4 mM Phosphate buffer (pH 2.8) | Acetonitrile | Gradient | nih.gov |

| 0.037 M Monobasic potassium phosphate (pH 3.2) | Methanol | Isocratic (90:10) | researchgate.netnih.gov |

| 0.01 M Potassium dihydrogen phosphate (pH 2.5) | Acetonitrile | Isocratic (67:33) | cuni.cz |

Ultraviolet (UV) detection is the most common method for quantifying dexpanthenol and its impurities after chromatographic separation. researchgate.netjparonline.comnih.govoup.comnih.govcuni.cz The selection of the detection wavelength is crucial for achieving adequate sensitivity. Dexpanthenol has a low molar absorptivity, with a maximum absorbance (λmax) typically around 205 nm. oup.comresearchgate.netnih.gov However, detection at this low wavelength can sometimes lead to an unstable baseline and interference from placebo components. oup.com Therefore, other wavelengths, such as 210 nm or 230 nm, are also utilized to achieve a balance between sensitivity and baseline stability, especially when analyzing multiple components. oup.comjparonline.comnih.govcuni.cz

A Diode Array Detector (DAD) offers a significant advantage over a standard UV detector. oup.comoup.comcuni.cz A DAD can acquire the entire UV spectrum for each eluting peak, which allows for peak purity analysis. oup.com This is particularly valuable in impurity profiling to ensure that a chromatographic peak corresponds to a single compound and is not a co-elution of multiple substances.

Table 2: Detection Wavelengths Used in HPLC Analysis of Dexpanthenol

| Wavelength | Detector Type | Rationale | References |

| 205 nm | UV | Maximum absorbance of dexpanthenol | oup.comresearchgate.netnih.gov |

| 210 nm | UV/DAD | Compromise for sensitivity and baseline stability | jparonline.comnih.govcuni.cz |

| 230 nm | DAD | Optimal for simultaneous detection of multiple analytes with stable baseline | oup.comoup.com |

Mobile Phase Composition and Gradient Elution Optimization

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. jfda-online.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. While specific UPLC methods dedicated solely to Dexpanthenol impurity J are not extensively detailed in the provided context, the principles of UPLC are highly applicable. The transition from HPLC to UPLC for impurity analysis can lead to significantly shorter run times and improved separation efficiency, which is crucial for high-throughput quality control environments. The development of a UPLC method would follow similar principles of mobile phase and stationary phase selection as HPLC but with adjustments to flow rates and gradient profiles to leverage the benefits of the smaller particle size columns.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical compounds, including the separation of chiral molecules and impurities. ijarsct.co.ineuropeanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages of both gas and liquid chromatography. europeanpharmaceuticalreview.com Its low viscosity and high diffusivity contribute to efficient and rapid separations. ijarsct.co.in

For dexpanthenol and its related substances, SFC is particularly advantageous. A validated SFC method has been reported for the quantification of the active D-form of panthenol in cosmetic formulations, highlighting its utility in analyzing complex matrices. nih.govresearchgate.net While specific applications detailing the separation of Dexpanthenol Impurity J using SFC are not extensively published, the principles of the technique suggest its high potential. The polarity of Impurity J, conferred by its carboxylic acid and hydroxyl groups, would necessitate the use of a polar co-solvent (modifier) with the carbon dioxide mobile phase to achieve adequate retention and separation on a suitable stationary phase.

A hypothetical SFC method for the analysis of Dexpanthenol Impurity J could involve a chiral stationary phase to resolve any potential enantiomeric forms, coupled with a mass spectrometric detector for sensitive and specific detection. The development of such a method would focus on optimizing parameters like the percentage of co-solvent, backpressure, and temperature to achieve the desired resolution between dexpanthenol, Impurity J, and other related substances.

Gas Chromatography (GC) Approaches for Volatile Impurities

Gas Chromatography (GC) is a fundamental analytical technique for the separation and quantification of volatile and thermally stable compounds. jparonline.comasianpubs.org In the context of dexpanthenol analysis, GC is primarily employed for the determination of volatile impurities. jparonline.comasianpubs.org While Dexpanthenol Impurity J itself is not sufficiently volatile for direct GC analysis without derivatization, GC methods are crucial for controlling other potential volatile impurities in dexpanthenol raw material and formulations. jparonline.comasianpubs.org

The analysis of volatile impurities is a critical quality control step, as these substances can be residual solvents from the manufacturing process or degradation products. asianpubs.org A typical GC method for this purpose involves headspace sampling, where the volatile compounds are partitioned into the gas phase from the sample matrix before being injected into the GC system. The separation is then achieved on a capillary column, and detection is commonly performed using a flame ionization detector (FID).

While not directly applicable to Impurity J, understanding the GC profile of a dexpanthenol sample is part of a comprehensive impurity analysis strategy.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of pharmaceutical impurities. semanticscholar.orguoa.gr For a non-volatile and structurally complex molecule like Dexpanthenol Impurity J, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be the standard approach for unambiguous structure elucidation. semanticscholar.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying trace-level impurities in complex mixtures. cuni.czoup.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and non-volatile molecules like Dexpanthenol Impurity J. colostate.edu ESI generates intact molecular ions (or quasi-molecular ions) from the analyte in solution, which can then be analyzed by the mass spectrometer. colostate.edu In the case of Dexpanthenol Impurity J, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The choice of ionization mode would depend on the pH of the solution and the pKa of the analyte. Given the carboxylic acid group in Impurity J, negative ion mode is often preferred for enhanced sensitivity.

The coupling of liquid chromatography with ESI-MS (LC-ESI-MS) allows for the separation of Impurity J from dexpanthenol and other impurities prior to its detection by the mass spectrometer, providing both retention time and mass-to-charge ratio information for confident identification.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Formula Assignment

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.com For Dexpanthenol Impurity J, HR-MS can distinguish its molecular formula, C₁₀H₁₉NO₅, from other potential impurities with the same nominal mass but different elemental compositions. nih.gov The high mass accuracy of HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the calculation of a unique elemental formula, significantly narrowing down the possibilities for the structure of an unknown impurity. americanpharmaceuticalreview.com

Table 1: HR-MS Data for Dexpanthenol Impurity J

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₅ | nih.govaxios-research.com |

| Monoisotopic Mass | 233.126323 g/mol | nih.gov |

| Theoretical m/z ([M+H]⁺) | 234.13360 | Calculated |

| Theoretical m/z ([M-H]⁻) | 232.11905 | Calculated |

This table presents theoretical values based on the known chemical formula of Dexpanthenol Impurity J.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. americanpharmaceuticalreview.comdokumen.pub This process, also known as collision-induced dissociation (CID), provides a fragmentation pattern that is characteristic of the molecule's structure. uvic.ca

For the structural elucidation of Dexpanthenol Impurity J, an MS/MS experiment would involve selecting the [M+H]⁺ or [M-H]⁻ ion of the impurity and subjecting it to fragmentation. The resulting fragmentation pattern would reveal information about the different functional groups and their connectivity within the molecule. For example, characteristic losses of water (H₂O), carbon monoxide (CO), or parts of the side chains would be expected. By comparing the fragmentation pattern of the impurity with that of the parent drug, dexpanthenol, and by applying known chemical fragmentation rules, the structure of the impurity can be pieced together. This is a critical step in confirming the identity of Dexpanthenol Impurity J and distinguishing it from other potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. iitbbs.ac.in It provides detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule. For Dexpanthenol Impurity J, a combination of one-dimensional and two-dimensional NMR experiments is essential to confirm its structure.

One-dimensional (1D) NMR provides fundamental structural information by analyzing the magnetic properties of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting). For Dexpanthenol Impurity J, characteristic signals would correspond to the gem-dimethyl protons, methylene (B1212753) protons of the butanoic acid chain, and the methine proton of the pantoyl moiety.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, carbinol, aliphatic). This technique is crucial for confirming the carbon skeleton of the impurity. The carbonyl carbons of the amide and carboxylic acid groups are particularly diagnostic, typically appearing in the deshielded region of the spectrum (160-180 ppm). libretexts.orgorganicchemistrydata.org

Illustrative NMR Data for Dexpanthenol Impurity J

The following table presents plausible NMR data for Dexpanthenol Impurity J, based on spectral data from structurally related compounds such as N-acyl gamma-aminobutyric acid (GABA) derivatives. nih.govmdpi.com Actual experimental values may vary.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₂ | ~0.9 - 1.1 (s, 6H) | ~20 - 23 |

| C(CH₃)₂ | - | ~40 - 42 |

| CH-OH | ~3.9 - 4.1 (s, 1H) | ~75 - 77 |

| CH₂-OH | ~3.4 - 3.6 (m, 2H) | ~67 - 69 |

| CO -NH | - | ~173 - 175 |

| NH-CH₂ | ~3.1 - 3.3 (t, 2H) | ~38 - 40 |

| CH₂-CH₂ -CH₂ | ~1.7 - 1.9 (quint, 2H) | ~24 - 26 |

| CH₂ -COOH | ~2.2 - 2.4 (t, 2H) | ~31 - 33 |

| CO OH | - | ~177 - 179 |

| OH, NH, COOH | Broad, variable | - |

Two-dimensional (2D) NMR experiments are vital for establishing the connectivity between atoms, which confirms the molecular structure.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Impurity J, COSY would show correlations between the methylene protons of the butanoic acid moiety (e.g., between NH-CH₂-CH₂ and CH₂ -CH₂-COOH), confirming the three-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly bonded to. It provides an unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is crucial for connecting structural fragments. For instance, it would show a correlation from the NH proton to the amide carbonyl carbon and from the methylene protons adjacent to the carboxylic acid to the carboxyl carbon, definitively linking the pantoyl and butanoic acid parts of the molecule.

One-Dimensional NMR (¹H, ¹³C)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. utdallas.edu

For Dexpanthenol Impurity J, the IR spectrum would exhibit key absorption bands confirming its structure:

O-H Stretch : A very broad and strong band from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. uomustansiriyah.edu.iq A separate, broad band around 3200-3500 cm⁻¹ would indicate the alcoholic O-H groups.

N-H Stretch : A moderate absorption around 3300 cm⁻¹ is typical for the N-H stretch of a secondary amide. uomustansiriyah.edu.iq

C-H Stretch : Absorptions just below 3000 cm⁻¹ would be present, corresponding to the aliphatic C-H bonds.

C=O Stretch : Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a lower frequency, typically 1630-1680 cm⁻¹. uomustansiriyah.edu.iqoregonstate.edulibretexts.org

N-H Bend : The Amide II band, resulting from N-H bending, appears around 1530-1550 cm⁻¹ for a secondary amide. libretexts.org

Characteristic IR Absorption Frequencies for Dexpanthenol Impurity J

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (Amide) | ~3300 | Moderate |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1550 | Moderate |

| C-O Stretch (Alcohol/Acid) | 1000 - 1320 | Moderate |

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity for impurity analysis.

LC-MS/MS for Sensitive Detection and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace-level impurities in complex matrices. mostwiedzy.plrsc.org It combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry.

The analysis of a polar, non-chromophoric impurity like Dexpanthenol Impurity J is an ideal application for LC-MS/MS. nih.gov

Liquid Chromatography (LC) : A reversed-phase HPLC method, possibly using a polar-embedded or polar-endcapped C18 column, would be suitable for retaining and separating the highly polar Impurity J from the dexpanthenol active pharmaceutical ingredient (API) and other related substances. phenomenex.com An aqueous mobile phase with a mild acid (e.g., formic acid) is often used to ensure good peak shape and ionization efficiency. nih.gov

Mass Spectrometry (MS/MS) : Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like Impurity J, and it can be operated in either positive or negative ion mode.

Full Scan MS : Determines the molecular weight of the impurity. For Dexpanthenol Impurity J (C₁₀H₁₉NO₅), the expected [M+H]⁺ ion would be at m/z 234.13, and the [M-H]⁻ ion would be at m/z 232.12.

Tandem MS (MS/MS) : The precursor ion (e.g., m/z 234.13) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides structural confirmation and allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). This approach is essential for accurately measuring low levels of impurities in the presence of a high concentration of the API. lcms.cznih.gov

GC-MS for Volatile Degradants

While direct information on the analysis of Dexpanthenol impurity J using Gas Chromatography-Mass Spectrometry (GC-MS) is not extensively available, the technique is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. In the context of dexpanthenol, degradation can occur, potentially leading to volatile degradants. europa.eu Although Dexpanthenol impurity J itself is not highly volatile, GC-MS could be employed to analyze for any volatile precursors or degradation products that might be associated with its formation pathway.

An acute inhalation toxicity study on dexpanthenol exposed rats to an atmosphere saturated with its volatile parts for 7 hours, with no mortality or clinical signs of toxicity observed. europa.eu This suggests that while volatile compounds are present, their acute toxicity may be low. The application of GC-MS would involve the separation of volatile components in a gas chromatograph followed by their detection and identification by a mass spectrometer. The mass spectrometer provides detailed structural information, enabling the identification of unknown volatile degradants. For this to be applicable to Dexpanthenol impurity J, a derivatization step to increase its volatility would likely be necessary, for example, through silylation of the hydroxyl and carboxylic acid groups.

Validation Parameters for Analytical Methods Applied to Dexpanthenol Impurity J

The validation of analytical methods is crucial to ensure their reliability for the intended purpose. synzeal.comveeprho.com For Dexpanthenol impurity J, any analytical method, most commonly a High-Performance Liquid Chromatography (HPLC) method, must be validated according to guidelines such as those from the International Council on Harmonisation (ICH). jparonline.comnih.gov

Specificity and Selectivity, including Peak Purity Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. nih.gov In the analysis of Dexpanthenol impurity J, the method must be able to separate its peak from the main dexpanthenol peak and other potential impurities. oup.com

This is typically achieved using a chromatographic method, like HPLC, with a suitable column and mobile phase that provides good resolution between all components. oup.com Forced degradation studies, where the drug product is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate that the method can separate the analyte from any potential degradation products. jparonline.comnih.govoup.com Peak purity analysis, often performed with a photodiode array (PDA) detector, is a critical part of assessing specificity. jparonline.comoup.com It confirms that the chromatographic peak of Dexpanthenol impurity J is spectrally homogeneous and not co-eluted with other substances. nih.gov

Linearity and Range

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jparonline.comnih.govnih.govoup.com

For Dexpanthenol impurity J, this would involve preparing a series of standard solutions at different concentrations and analyzing them. The responses (e.g., peak areas in HPLC) are then plotted against the concentrations, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, indicates a good linear relationship. nih.govnih.gov The range for an impurity method should typically span from the reporting threshold to at least 120% of the specification limit. oup.com

Table 1: Representative Linearity Data for an Analytical Method

| Concentration Level | Concentration (µg/mL) | Peak Area |

|---|---|---|

| 1 | 0.5 | 12000 |

| 2 | 1.0 | 24500 |

| 3 | 2.5 | 61000 |

| 4 | 5.0 | 123000 |

| 5 | 7.5 | 185000 |

This table is for illustrative purposes and does not represent actual experimental data for Dexpanthenol impurity J.

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity standard is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). nih.govoup.com The percentage of the spiked impurity that is recovered by the analytical method is then calculated. oup.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. nih.gov

Precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. For impurity analysis, the acceptance criteria for RSD are generally stricter at higher concentrations. nih.govoup.com

Table 2: Illustrative Accuracy and Precision Data

| Parameter | Level | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy | 80% | 90-110% Recovery | 98.5% |

| 100% | 90-110% Recovery | 101.2% | |

| 120% | 90-110% Recovery | 99.8% | |

| Precision (RSD) | Repeatability | ≤ 5.0% | 1.2% |

| Intermediate Precision | ≤ 8.0% | 2.5% |

This table is for illustrative purposes and does not represent actual experimental data for Dexpanthenol impurity J.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reporting range. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. nih.govoup.com The LOQ must be at or below the reporting threshold for the impurity. nih.gov

Robustness of Analytical Procedures

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations could include changes in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. nih.govoup.com The effect of these changes on the analytical results, such as peak retention time, resolution, and quantification, is evaluated to ensure the method is reliable under routine operating conditions. oup.com

System Suitability Testing

System suitability testing is an integral component of analytical method validation, ensuring that the chromatographic system is performing adequately for the analysis of Dexpanthenol and its impurities, including Dexpanthenol impurity J. These tests are performed prior to the analysis of any samples to confirm that the method is capable of providing accurate and precise results. The criteria for system suitability are established based on the specific analytical method being used and are designed to evaluate the performance of the entire system, from the injector to the detector.

For the analysis of Dexpanthenol and its related substances, system suitability is typically assessed by injecting a standard solution containing known concentrations of the main compound and its relevant impurities. The resulting chromatogram is then evaluated against a set of predefined parameters. While specific parameters for Dexpanthenol impurity J are not detailed in major pharmacopoeias, the requirements would be similar to those for other known impurities of Dexpanthenol.

Key system suitability parameters often include the resolution between adjacent peaks, the tailing factor (or symmetry factor) of the analyte peaks, the number of theoretical plates for the column, and the relative standard deviation (RSD) of replicate injections. edqm.euclearsynth.com For instance, a liquid chromatography method developed for the simultaneous determination of Dexpanthenol and its impurities would require adequate separation between the peak of Dexpanthenol and any adjacent impurity peaks. clearsynth.com

Research findings from various studies on Dexpanthenol analysis provide a basis for establishing typical system suitability criteria. For example, a study might specify a minimum resolution (Rs) of 1.5 between the Dexpanthenol peak and the nearest eluting impurity peak to ensure accurate quantification. edqm.eu The tailing factor, which measures peak symmetry, is often required to be within a range of 0.8 to 1.5 to prevent co-elution and ensure proper integration. spectrumchemical.com The number of theoretical plates, a measure of column efficiency, should be sufficiently high, often greater than 2000, to ensure sharp and well-defined peaks. edqm.eu The precision of the system is evaluated by calculating the RSD for peak areas from multiple injections of a standard solution, with a typical acceptance criterion of not more than 2.0%. clearsynth.com

The following interactive data table summarizes typical system suitability parameters and their acceptance criteria as derived from various analytical methods developed for Dexpanthenol and its impurities.

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Resolution (Rs) | ≥ 1.5 | Ensures separation between adjacent peaks. edqm.eu |

| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry for accurate integration. spectrumchemical.com |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and peak sharpness. edqm.eu |

| Relative Standard Deviation (RSD) | ≤ 2.0% | Demonstrates the precision of replicate injections. clearsynth.com |

Impurity Profiling and Characterization Studies of Dexpanthenol Impurity J

Development of Impurity Profiles for Dexpanthenol (B1670349) Batches

The control of impurities in active pharmaceutical ingredients (APIs) like dexpanthenol is a critical aspect of drug manufacturing and quality control. Impurity profiling involves the identification and quantification of each impurity present in the API. This process is essential for ensuring the safety and efficacy of the final pharmaceutical product. The development of a comprehensive impurity profile for dexpanthenol requires robust analytical methods capable of separating and detecting various process-related impurities and degradation products. o2hdiscovery.cosynzeal.com

High-performance liquid chromatography (HPLC) is a widely accepted and routinely used technique in the pharmaceutical industry for this purpose. nih.gov Specifically, reverse-phase HPLC (RP-HPLC) methods with UV detection have been successfully developed and validated for the detection and quantification of dexpanthenol and its impurities in various pharmaceutical preparations. nih.govjparonline.com These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its degradation products and any other potential impurities. nih.gov

Comparative Analysis of Impurity J Levels Across Different Manufacturing Batches

The level of any given impurity, including Impurity J, can vary between different manufacturing batches of dexpanthenol. This variation can be attributed to several factors such as minor differences in reaction conditions, the quality of raw materials, and the efficiency of purification processes. Therefore, consistent monitoring of impurity levels across batches is a regulatory requirement and a key component of quality assurance.

While specific data on the comparative levels of Dexpanthenol Impurity J across different commercial batches is often proprietary to manufacturers, the general approach involves the use of validated analytical methods, such as HPLC, to quantify the impurity. oup.com A reference standard for Impurity J is used to establish a calibration curve, against which the amount of the impurity in each batch is measured. The results are typically expressed as a percentage of the active pharmaceutical ingredient (API).

Hypothetical Comparative Data of Dexpanthenol Impurity J Across Batches:

| Manufacturing Batch | Impurity J Level (%) |

| Batch A | 0.08 |

| Batch B | 0.12 |

| Batch C | 0.07 |

| Batch D | 0.10 |

| Batch E | 0.09 |

This table is for illustrative purposes only and does not represent actual batch data.

Influence of Raw Material Quality on Impurity J Levels

The quality of the raw materials used in the synthesis of dexpanthenol is a significant factor that can influence the level of Impurity J. Dexpanthenol is synthetically produced through the condensation of D-pantolactone with 3-aminopropanol. guinama.comgoogle.com The purity of these starting materials is crucial. For instance, the presence of impurities in the D-pantolactone or 3-aminopropanol could potentially lead to the formation of side products, including Impurity J, during the synthesis.

Furthermore, the conditions under which the raw materials are stored and handled can also impact their quality. For example, improper storage could lead to the degradation of the starting materials, which in turn could affect the impurity profile of the final dexpanthenol product. Studies have highlighted the importance of assessing the critical material attributes (CMAs) of raw materials, such as pH, viscosity, and the presence of impurities, to ensure the quality of the finished product. pharmjournal.ru

Identification of Unknown Impurities Related to Dexpanthenol Synthesis or Degradation

During the manufacturing process and upon storage, dexpanthenol can degrade to form various impurities. google.com The identification of these impurities, especially those that are unknown, is a challenging yet crucial task in pharmaceutical analysis. Dexpanthenol itself is an alcohol analog of pantothenic acid and is known to be unstable in acidic or alkaline solutions and sensitive to heat. nih.govguinama.com

A common degradation product of dexpanthenol is 3-aminopropanol. google.comuni-giessen.de The European Pharmacopoeia outlines tests for related substances in dexpanthenol using liquid chromatography. scribd.com The development of stability-indicating analytical methods is key to identifying and controlling such impurities. nih.gov These methods often involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation and identify the resulting products. jparonline.com Techniques like HPLC coupled with mass spectrometry (LC-MS) are powerful tools for the identification of unknown impurities by providing information on their molecular weight and fragmentation patterns. nih.gov

Comprehensive Structural Characterization of Impurity J

The definitive identification of an impurity requires its structural elucidation. This involves a combination of spectroscopic and spectrometric techniques to determine the exact chemical structure of the molecule.

Confirmation of Molecular Formula and Proposed Structure

Dexpanthenol Impurity J has been identified and characterized. Its molecular formula is C₁₀H₁₉NO₅, and its molecular weight is approximately 233.26 g/mol . axios-research.com The proposed chemical structure for Dexpanthenol Impurity J is 4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid. naturalproducts.net This structure indicates that Impurity J is formed from the reaction of the D-pantoic acid moiety with 4-aminobutanoic acid (GABA), as opposed to 3-aminopropanol which forms dexpanthenol.

Key Structural Information for Dexpanthenol Impurity J:

| Attribute | Value | Source |

| IUPAC Name | 4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid | naturalproducts.net |

| Molecular Formula | C₁₀H₁₉NO₅ | naturalproducts.net |

| Molecular Weight | 233.26 g/mol | axios-research.com |

| CAS Number | 49831-65-4 | naturalproducts.net |

Stereochemical Considerations (if applicable to Impurity J)

Stereochemistry is a critical aspect of pharmaceutical compounds as different stereoisomers can have different biological activities and toxicological profiles. Dexpanthenol itself is the dextrorotatory ((R)-) enantiomer and is the biologically active form. drugbank.comresearchgate.net

For Dexpanthenol Impurity J, the IUPAC name, 4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid, specifies the stereochemistry at the chiral center in the pantoic acid portion of the molecule as (S). naturalproducts.net However, it is important to note that the starting material for dexpanthenol synthesis is D-(-)-pantolactone, which has the (R)-configuration. The synthesis of dexpanthenol involves the opening of the lactone ring, but this does not typically alter the stereochemistry at the chiral center. The designation (2S) in the IUPAC name of Impurity J appears to be inconsistent with the (R)-configuration of the starting material. This discrepancy might be due to differences in nomenclature rules (Cahn-Ingold-Prelog priority rules) for the different substituent groups in dexpanthenol versus Impurity J. The core stereochemical configuration derived from D-pantolactone is expected to be retained.

Regulatory Science and Control Strategies for Dexpanthenol Impurity J

Adherence to International Conference on Harmonization (ICH) Guidelines for Impurities (e.g., ICH Q3A/B/D)

Principles of Impurity Qualification Thresholds (Academic Interpretation)

The qualification of an impurity is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the specified level. gmpinsiders.com The ICH guidelines establish qualification thresholds, which are concentration limits above which an impurity requires a comprehensive toxicological assessment. jpionline.org These thresholds are tiered based on the maximum daily clinical dose of the drug. premier-research.com

For organic impurities, the qualification threshold is linked to the identification threshold. jpionline.org If an impurity level exceeds the identification threshold, efforts must be made to characterize and identify it. jpionline.org If it exceeds the qualification threshold, a thorough safety evaluation is necessary. jpionline.org This can be a complex process, as illustrated by the following examples:

For a maximum daily dose of less than 10 mg, the qualification threshold is 1.0% or 50 µg Total Daily Intake (TDI), whichever is lower. gmpinsiders.com

For a maximum daily dose between 10 mg and 100 mg, the qualification threshold is 0.5% or 200 µg TDI, whichever is lower. gmpinsiders.com

It is important to note that these thresholds are not absolute limits but triggers for further investigation. A scientific and risk-based approach should be applied to justify the acceptance criteria for any given impurity.

Interactive Data Table: ICH Q3B(R2) Identification and Qualification Thresholds for Degradation Products

| Maximum Daily Dose | Identification Threshold | Qualification Threshold |

| ≤ 1 mg | 1.0% or 5 µg TDI, whichever is lower | Not specified in the same format |

| > 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |

| > 10 mg - 100 mg | Not specified in the same format | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg - 2 g | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.10% | 0.15% |

Source: Adapted from ICH Q3B(R2) Guideline ikev.org

Risk Assessment Approaches for Impurity Control (Methodological Focus)

A risk-based approach is fundamental to controlling impurities in pharmaceuticals. raps.org This process involves identifying, analyzing, and evaluating the potential risks associated with impurities. ispe.org For Dexpanthenol (B1670349) Impurity J, a systematic risk assessment would be conducted to understand its potential sources, formation pathways, and impact on product quality and patient safety. raps.org

The risk assessment process for impurities generally follows these steps:

Risk Identification : This involves identifying all known and potential sources of Impurity J. This could include starting materials, intermediates, by-products of the synthesis process, degradation products, and contaminants from manufacturing equipment. ich.orgfujifilm.com Tools like fishbone diagrams can be useful in this stage. ispe.org

Risk Analysis : This step evaluates the probability of Impurity J being present in the final drug product and the severity of its potential harm. This analysis should be based on scientific knowledge of the manufacturing process and the chemical properties of the substances involved. ich.orgispe.org

Risk Evaluation : The evaluated risk is then compared against given risk criteria. This helps in determining whether the risk is acceptable or requires mitigation. fujifilm.com For Impurity J, this would involve comparing its observed or predicted levels with the established qualification thresholds. ich.org

Risk Control : If the risk is deemed unacceptable, control strategies are implemented to reduce it to an acceptable level. This could involve modifying the manufacturing process, implementing in-process controls, or setting specification limits for raw materials, intermediates, or the final product. ich.org

Risk Communication and Review : The outcomes of the risk assessment and the implemented control strategies should be documented and communicated. The risk management process should also be reviewed periodically to ensure its continued effectiveness. ispe.org

A cross-functional team comprising personnel from research and development, quality, manufacturing, and regulatory affairs is typically responsible for conducting this risk assessment. ispe.org

Methodological Aspects of Impurity Control in Pharmaceutical Quality Assurance

The control of impurities is a cornerstone of pharmaceutical quality assurance. qbdgroup.com It encompasses a range of activities from the development of analytical methods to the establishment of robust control strategies. labmanager.com

Development of Reference Standards for Impurity J

Reference standards are highly purified compounds that serve as a benchmark for the identification and quantification of impurities. synthinkchemicals.com The development of a reference standard for Dexpanthenol Impurity J is a critical step in establishing a reliable analytical control strategy. knorspharma.com

The process of developing a reference standard for Impurity J would typically involve:

Synthesis and Isolation : If Impurity J is not commercially available, it needs to be synthesized or isolated from the drug substance or product. registech.com

Characterization : The chemical structure of the isolated impurity must be unequivocally confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. enamine.net

Purity Determination : The purity of the reference standard must be accurately determined. This is often achieved using a mass balance approach, which combines data from multiple analytical techniques.

Certification : The reference standard is then certified by a recognized body, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), or it can be established as an in-house primary standard with thorough characterization. synthinkchemicals.com

The availability of a well-characterized reference standard for Impurity J is essential for the accurate quantification of this impurity in routine quality control testing. usp.org

Impact of Manufacturing Process Variations on Impurity J Levels

Variations in the manufacturing process can have a significant impact on the impurity profile of a drug product, including the levels of Dexpanthenol Impurity J. ich.org A thorough understanding of the manufacturing process is therefore essential for controlling impurity formation. ispe.org

Potential sources of variation that could affect Impurity J levels include:

Starting Materials and Reagents : The quality of starting materials and reagents used in the synthesis of dexpanthenol can introduce impurities that may be carried through to the final product or participate in side reactions to form new impurities. simsonpharma.com

Process Parameters : Deviations in critical process parameters such as temperature, pressure, reaction time, and pH can alter the course of chemical reactions, leading to an increase in the formation of by-products, including Impurity J. ich.org

Purification Steps : The effectiveness of purification steps, such as crystallization, chromatography, and extraction, is crucial for removing impurities. Variations in these steps can lead to inconsistent removal of Impurity J. ich.org

Equipment : The manufacturing equipment itself can be a source of contamination, for example, through leaching of metals. simsonpharma.com

Storage and Handling : Improper storage and handling of intermediates and the final drug substance can lead to degradation and the formation of new impurities. simsonpharma.comregistech.com

To mitigate the impact of these variations, a Quality by Design (QbD) approach is often employed. This involves systematically understanding the relationship between process parameters and product quality attributes, including the impurity profile. By identifying the critical process parameters that affect the formation of Impurity J, robust control strategies can be developed to ensure consistent product quality.

Process Optimization to Minimize Impurity J Formation

Minimizing the formation of Dexpanthenol impurity J is primarily achieved through a combination of stringent raw material controls and the optimization of reaction conditions.

The formation of Impurity J occurs when D-pantolactone, one of the key starting materials for Dexpanthenol, reacts with 4-aminobutanoic acid (gamma-aminobutyric acid, GABA) instead of the intended reactant, 3-aminopropanol. guinama.com This indicates that 4-aminobutanoic acid is a potential impurity within the 3-aminopropanol raw material. Therefore, the most effective process optimization strategy is to prevent its entry into the reaction mixture.

Key Optimization Strategies:

Stringent Raw Material Specification: The most critical control point is the quality of the incoming 3-aminopropanol. Establishing a robust specification for this raw material, with a specific limit for 4-aminobutanoic acid and other related amino compounds, is essential. Pharmaceutical manufacturers must work with suppliers to ensure the purity of starting materials.

Reaction Stoichiometry: Precise control over the molar ratios of reactants is crucial. While a slight excess of one reactant may be used to drive the reaction to completion, an excessive amount of D-pantolactone could increase the likelihood of it reacting with trace impurities like 4-aminobutanoic acid.

Temperature and Reaction Time Control: Amidation reactions are sensitive to temperature. The reaction temperature should be carefully optimized to ensure a high conversion rate for the primary reaction (Dexpanthenol formation) while minimizing the rate of the side reaction that forms Impurity J. Similarly, the reaction time must be controlled; prolonged reaction times can lead to the formation of degradation products and side-reaction products. mt.com

Solvent Selection: The choice of solvent can influence reaction kinetics and impurity profiles. Solvents should be chosen to ensure high solubility for the primary reactants while potentially minimizing the reactivity of trace impurities.

Downstream Purification: While the primary goal is to prevent the formation of Impurity J, downstream purification processes such as crystallization, chromatography, or extraction can be optimized to effectively remove any of the impurity that does form, ensuring the final Dexpanthenol active pharmaceutical ingredient (API) meets the required purity standards.

Below is an example of a data table outlining optimized parameters for the Dexpanthenol synthesis process aimed at minimizing Impurity J.

| Parameter | Optimized Value/Control | Rationale |

| Raw Material: 3-Aminopropanol | Purity: > 99.5% | Minimizes the presence of all potential impurities. |

| 4-Aminobutanoic Acid Content: ≤ 0.05% | Directly limits the key reactant for Impurity J formation. | |

| Other Amino Compounds: ≤ 0.1% | Reduces the risk of other related impurities forming. guinama.com | |

| Reactant Ratio | D-pantolactone to 3-Aminopropanol: 1:1.05 | A slight excess of the amine can help drive the reaction to completion without leaving excessive unreacted lactone. |

| Reaction Temperature | 50°C - 70°C | Balances reaction rate with the minimization of side reactions and potential racemization. guinama.com |

| Reaction Time | 8 - 12 hours | Sufficient for reaction completion, monitored by in-process controls to prevent over-processing. mt.com |

This table presents illustrative data based on general chemical principles and published information on Dexpanthenol synthesis.

In-process Control Strategies

In-process controls (IPCs) are crucial for monitoring the reaction in real-time or at specific checkpoints, allowing for adjustments to be made to ensure the impurity profile remains within acceptable limits. For Dexpanthenol impurity J, IPCs focus on raw material testing and chromatographic monitoring of the reaction mixture.

Key In-process Controls:

Incoming Raw Material Analysis: Before use, each batch of 3-aminopropanol should be tested for purity, with a specific focus on quantifying the level of 4-aminobutanoic acid. This serves as the first line of defense.

Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for monitoring the levels of Dexpanthenol and its related impurities. cuni.cz A validated, stability-indicating HPLC method must be used to separate and quantify Dexpanthenol, unreacted starting materials, and key impurities, including Impurity J. Samples are typically taken from the reaction vessel at predetermined intervals to track the reaction's progress and impurity formation.

Setting Action Limits: Based on process understanding, action limits for Impurity J can be set for the in-process samples. If an IPC sample exceeds this limit, it may trigger an investigation or a process adjustment, such as terminating the reaction earlier than planned.

The following table outlines typical parameters for an in-process HPLC method designed to control Dexpanthenol Impurity J.

| HPLC Parameter | Specification | Purpose |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. nih.gov |

| Mobile Phase | Gradient elution with: A: 0.05M Potassium Phosphate (B84403) Buffer (pH 3.0) B: Acetonitrile (B52724) | Allows for the effective separation of the polar starting materials, the less polar Dexpanthenol product, and Impurity J. |

| Flow Rate | 1.0 mL/min | Standard flow rate for efficient separation. |

| Detection | UV at 210 nm | Amide bonds in both Dexpanthenol and Impurity J show absorbance at low UV wavelengths. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Limit of Quantitation (LOQ) | ≤ 0.05% | Method must be sensitive enough to quantify the impurity at or below its specification limit. |

This table presents illustrative data for a suitable HPLC method based on published analytical methods for Dexpanthenol and related substances. nih.gov

By implementing these robust process optimization and in-process control strategies, manufacturers can effectively manage and limit the presence of Dexpanthenol impurity J, ensuring a consistently high-purity product that meets all regulatory requirements.

Future Research Directions and Unexplored Areas

Novel Analytical Approaches for Enhanced Sensitivity and Throughput

The routine detection and quantification of pharmaceutical impurities heavily rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). jparonline.com While established HPLC methods are used for dexpanthenol (B1670349) and its impurities, future research should focus on developing more advanced analytical methodologies with superior sensitivity and higher throughput for Impurity J. jparonline.comnih.govnih.gov

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) stands out as a primary candidate for future development. This technique offers significant advantages over conventional HPLC by using columns with smaller particle sizes, which leads to faster analysis times and improved resolution and sensitivity. oup.comresearchgate.net A future research goal would be to develop and validate a specific UHPLC-MS method for the baseline separation and trace-level quantification of Dexpanthenol impurity J in both active pharmaceutical ingredients (API) and finished products. This would be particularly beneficial for analyzing complex matrices like hair care products or topical creams where excipients might interfere with detection. jparonline.comoup.com

Capillary Electrophoresis (CE) represents another promising avenue. CE is a powerful separation technique that requires minimal sample and solvent, positioning it as a greener alternative to LC methods. nih.govresearchgate.net It is particularly well-suited for the analysis of polar and chiral compounds, making it a strong candidate for profiling dexpanthenol impurities. nih.govxjtu.edu.cn Future studies could explore the application of various CE modes, such as Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC), to develop a high-resolution method for Impurity J that complements existing chromatographic techniques. googleapis.comresearchgate.net The development of CE-MS methods would further enhance identification capabilities. googleapis.com

The primary objectives for these novel analytical approaches are summarized below:

| Analytical Technique | Potential Advantage for Impurity J Analysis | Future Research Goal |

| UHPLC-MS | Increased speed, resolution, and sensitivity. oup.comresearchgate.net | Develop a validated, high-throughput method for trace-level quantification in diverse product matrices. |

| Capillary Electrophoresis (CE) | High separation efficiency, minimal solvent usage (Green Chemistry). nih.govresearchgate.net | Establish a robust CE or CE-MS method for orthogonal impurity profiling. |

Computational Chemistry for Prediction of Impurity J Formation Pathways

Understanding the formation mechanism of an impurity is fundamental to its control. Computational chemistry and in silico modeling offer powerful predictive tools to elucidate potential reaction pathways without the need for extensive, resource-intensive laboratory experiments. lhasalimited.orgnih.govacs.org

Future research should leverage degradation pathway prediction software (e.g., Zeneth) to model the formation of Dexpanthenol impurity J. lhasalimited.orgnih.govacs.orgspringernature.com These programs use knowledge-based systems of chemical reactions to predict the likely degradation products of a parent molecule under various stress conditions (e.g., pH, temperature, oxidation). lhasalimited.orgacs.org By inputting the structure of dexpanthenol, it would be possible to generate a theoretical degradation map and identify the most probable pathways leading to the formation of Impurity J. This predictive exercise can help focus experimental work, such as forced degradation studies, on the most relevant conditions. researchgate.net

Another area of computational research involves the use of Computational Fluid Dynamics (CFD) . While not directly predicting chemical pathways, CFD can model the physical environment of the manufacturing process, such as mixing, heat transfer, and mass transfer within a reactor. ijper.orgpharmtech.comresearchgate.netsynergbiopharma.com By simulating the process conditions, CFD can help identify localized "hot spots" in temperature or reactant concentration that might favor the formation of Impurity J, thereby guiding process optimization to ensure homogeneity and minimize impurity generation. synergbiopharma.comyoutube.com

| Computational Approach | Application to Impurity J | Desired Outcome |

| Degradation Pathway Prediction Software | Model dexpanthenol degradation under various stress conditions. lhasalimited.orgspringernature.com | A ranked list of probable formation pathways for Impurity J to guide laboratory studies. |

| AI-Powered Impurity Prediction | Analyze reaction conditions and predict side-products. chemical.aichemrxiv.org | Identification of critical process parameters and potential interacting species that lead to Impurity J. |

| Computational Fluid Dynamics (CFD) | Simulate the manufacturing process environment (e.g., mixing, heat transfer). ijper.orgsynergbiopharma.com | Optimization of process parameters to create a more uniform reaction environment, disfavoring impurity formation. |

Green Chemistry Principles in Minimizing Impurity J Generation

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beautymatter.com Applying these principles to the synthesis of dexpanthenol offers a proactive strategy to minimize the formation of Impurity J from the outset.

A key area for future research is the exploration of biocatalysis and enzymatic synthesis . Enzymes offer unparalleled specificity and can conduct reactions under mild conditions, often eliminating the need for protecting groups and reducing the generation of side products. manufacturingchemist.comacs.orgresearchgate.netnih.gov Research into the chemoenzymatic synthesis of D-pantothenic acid has already demonstrated the potential of using enzymes like ketoreductases to achieve high stereoselectivity and yield. rsc.org A dedicated research effort could focus on developing an enzymatic route for dexpanthenol synthesis that is specifically designed to avoid the reaction conditions that lead to the formation of Impurity J. This could involve using enzymes for the key amide bond formation step, for instance.

Another green chemistry approach is the use of safer, more sustainable solvents and reaction conditions . The synthesis of dexpanthenol could be re-evaluated to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. beautymatter.com Additionally, exploring techniques such as upcycling , where by-products from other industries (e.g., food processing) are used as starting materials, could provide purer feedstocks and contribute to a circular economy, potentially reducing the introduction of precursors that might lead to Impurity J. beautymatter.comalpol-cosmetique.com

| Green Chemistry Principle | Application to Impurity J | Research Focus |

| Biocatalysis | Utilize enzymes for highly specific synthesis of dexpanthenol. manufacturingchemist.comrsc.org | Develop an enzymatic or chemoenzymatic route that minimizes or eliminates the formation pathway of Impurity J. |

| Safer Solvents & Conditions | Replace hazardous chemicals in the current synthesis process. beautymatter.com | Investigate alternative solvent systems and reaction conditions that are environmentally benign and disfavor Impurity J formation. |

| Upcycling & Sustainable Feedstocks | Use purified by-products from other industries as starting materials. alpol-cosmetique.com | Identify and qualify high-purity, upcycled raw materials for dexpanthenol synthesis to reduce starting material-derived impurities. |

Further Elucidation of Impurity J's Chemical Reactivity and Stability Landscape